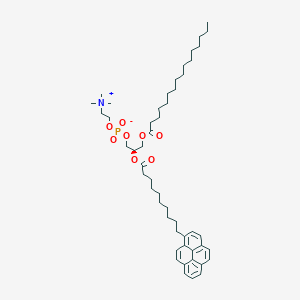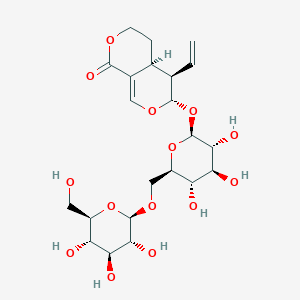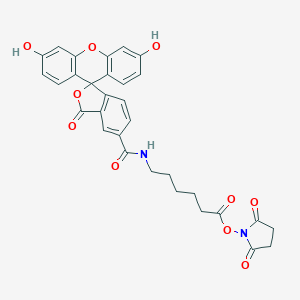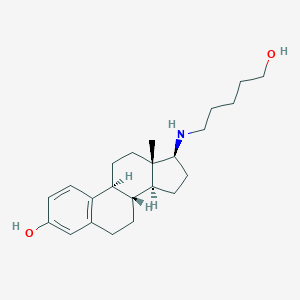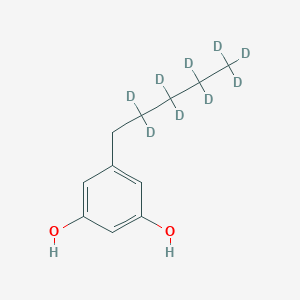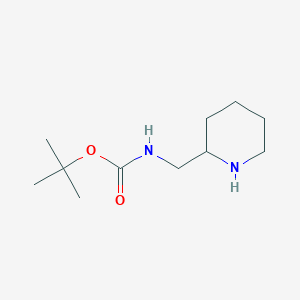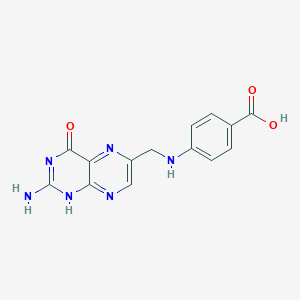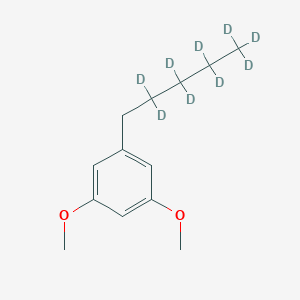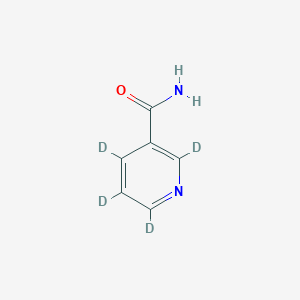
4-(Trifluoromethyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(Trifluoromethyl)piperidine hydrochloride is a chemical compound that is part of the piperidine family, which is known for its presence in various pharmaceuticals and organic compounds. Piperidine derivatives are commonly used as building blocks in medicinal chemistry due to their versatility and biological relevance.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful optimization to ensure high yields and purity. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves a three-step process starting with nucleophilic aromatic substitution, followed by hydrogenation and iodination . Similarly, the synthesis of 4-(trifluoromethoxy)piperidine and its methyl counterpart involves a five-stage process starting from 4-hydroxypiperidine, with an overall yield of 40% for the former and 13.5% for the latter .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and FTIR spectrum. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been determined by single crystal X-ray diffraction, revealing an orthorhombic space group and a chair conformation for the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For example, 4-piperidones can react selectively with aromatic hydrocarbons to give linear polymers, while N-(2-phenethyl)piperidone can undergo self-polymerization to yield hyperbranched polymers . Additionally, a novel multicomponent reaction involving 4-borono-1-azadienes, maleimides, and aldehydes can lead to the formation of polysubstituted piperidine derivatives with multiple stereogenic centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The synthesis of 4-(trifluoromethoxy)piperidine and its derivatives demonstrates the importance of the trifluoromethoxy group in medicinal chemistry, as it can be used to synthesize secondary amines containing the CF3O-group . The crystal structure of 4-carboxypiperidinium chloride also shows the importance of hydrogen bonding and electrostatic interactions in determining the compound's properties .
Applications De Recherche Scientifique
Crystal Structure Analysis
4-Piperidinecarboxylic acid hydrochloride, a related compound to 4-(Trifluoromethyl)piperidine hydrochloride, has been studied for its crystal and molecular structure using X-ray diffraction and other analytical methods. This research contributes to understanding the structural properties of piperidine derivatives, which is essential in fields like materials science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Transformations
Research on the synthesis of various piperidine derivatives, including those with trifluoromethyl groups, is significant. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves piperidine-4-carboxylic acid, demonstrating the versatility and utility of piperidine compounds in chemical synthesis (Zheng Rui, 2010). Moreover, a method for enantioselective synthesis of trifluoromethyl substituted piperidines, creating multiple stereogenic centers, showcases the application in producing chiral compounds (Mu-Wang Chen et al., 2015).
Medicinal Chemistry
Piperidine derivatives have been explored in medicinal chemistry. For example, the synthesis of novel piperidine derivatives with anti-acetylcholinesterase activity highlights their potential in therapeutic applications, particularly in neurodegenerative diseases (Sugimoto et al., 1990). Additionally, the discovery of piperidinol analogs with anti-tuberculosis activity further underscores their significance in drug discovery and development (Sun et al., 2009).
Biochemical Studies
Research on piperidine derivatives also extends to biochemical studies. For example, the study of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats sheds light on its metabolic activity and potential implications in obesity and related metabolic disorders (Massicot, Steiner, & Godfroid, 1985).
Safety And Hazards
Propriétés
IUPAC Name |
4-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUKXPQVPQUCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584789 | |
| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)piperidine hydrochloride | |
CAS RN |
155849-49-3 | |
| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





